molecular formula C19H11ClF4N6O2 B1193488 SKLB-329

SKLB-329

Katalognummer: B1193488
Molekulargewicht: 466.78
InChI-Schlüssel: NSYMATNYFQDESU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SKLB-329 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro, trifluoromethyl, fluoro, and pyrazolopyrimidinyl moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SKLB-329 typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)aniline under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

SKLB-329 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Efficacy Against Hepatocellular Carcinoma

Preclinical evaluations have shown that SKLB-329 exhibits significant anti-tumor effects in HCC models. In vitro studies indicated that this compound effectively suppressed the proliferation of HCC cells by down-regulating Src-mediated focal adhesion kinase (FAK) and Signal Transducer and Activator of Transcription 3 (Stat3) activity. In vivo studies using HCC xenograft models (HepG2 and SMMC7721) demonstrated that oral administration of this compound significantly inhibited tumor growth in a dose-dependent manner, outperforming the standard treatment sorafenib in several assays .

Case Study: Anti-Angiogenic Activity

In a transgenic zebrafish model, this compound exhibited remarkable anti-angiogenic properties. The compound's ability to inhibit endothelial cell functions was assessed through various assays measuring cell migration and tube formation. Results indicated a substantial reduction in angiogenesis compared to controls, underscoring its potential as an effective therapeutic agent against tumors reliant on angiogenesis for growth .

Pharmacokinetic Properties

This compound has been noted for its favorable pharmacokinetic profile. Studies suggest that it has good absorption and bioavailability, which are critical factors for its effectiveness as an oral medication. The pharmacokinetics of this compound were evaluated alongside sorafenib, revealing better efficacy and lower toxicity profiles in preclinical settings .

Comparative Efficacy with Other Treatments

A comparative analysis highlights the superior potency of this compound over other multikinase inhibitors like sorafenib. In various assays assessing cell viability and proliferation across different cancer cell lines, this compound consistently demonstrated enhanced efficacy. This positions it as a promising candidate for further clinical development aimed at improving outcomes for patients with HCC and potentially other malignancies .

Wirkmechanismus

The mechanism of action of SKLB-329 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

SKLB-329 is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H11ClF4N6O2

Molekulargewicht

466.78

IUPAC-Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea

InChI

InChI=1S/C19H11ClF4N6O2/c20-13-3-1-9(5-12(13)19(22,23)24)28-18(31)29-15-4-2-10(6-14(15)21)32-17-11-7-27-30-16(11)25-8-26-17/h1-8H,(H2,28,29,31)(H,25,26,27,30)

InChI-Schlüssel

NSYMATNYFQDESU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=NC=NC4=C3C=NN4)F)C(F)(F)F)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SKLB-329;  SKLB 329;  SKLB329

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKLB-329
Reactant of Route 2
Reactant of Route 2
SKLB-329
Reactant of Route 3
Reactant of Route 3
SKLB-329
Reactant of Route 4
Reactant of Route 4
SKLB-329
Reactant of Route 5
Reactant of Route 5
SKLB-329
Reactant of Route 6
Reactant of Route 6
SKLB-329

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.